molecular formula C5H6ClN3OS B15070158 2-Chloro-5-methylthiazole-4-carbohydrazide

2-Chloro-5-methylthiazole-4-carbohydrazide

Katalognummer: B15070158
Molekulargewicht: 191.64 g/mol
InChI-Schlüssel: WYCXFPNAJRBGDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Chloro-5-methylthiazole-4-carbohydrazide is an organic compound with the molecular formula C5H6ClN3OS. It belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methylthiazole-4-carbohydrazide typically involves the reaction of 2-chloro-5-methylthiazole-4-carboxylic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to higher purity and reduced production costs .

Analyse Chemischer Reaktionen

Types of Reactions

2-Chloro-5-methylthiazole-4-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted thiazole derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Chloro-5-methylthiazole-4-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.

    Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industrial Applications: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-Chloro-5-methylthiazole-4-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Chloro-5-methylthiazole-4-carboxylic acid: A precursor in the synthesis of 2-Chloro-5-methylthiazole-4-carbohydrazide.

    5-Methylthiazole-4-carbohydrazide: Lacks the chlorine atom, leading to different reactivity and applications.

    2-Chloro-4-methylthiazole: Similar structure but lacks the carbohydrazide group.

Uniqueness

This compound is unique due to the presence of both the chlorine atom and the carbohydrazide group. This combination imparts specific reactivity and potential biological activities that are not observed in similar compounds. Its ability to undergo various chemical reactions and its applications in medicinal chemistry and industrial processes make it a valuable compound for research and development .

Eigenschaften

Molekularformel

C5H6ClN3OS

Molekulargewicht

191.64 g/mol

IUPAC-Name

2-chloro-5-methyl-1,3-thiazole-4-carbohydrazide

InChI

InChI=1S/C5H6ClN3OS/c1-2-3(4(10)9-7)8-5(6)11-2/h7H2,1H3,(H,9,10)

InChI-Schlüssel

WYCXFPNAJRBGDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=C(N=C(S1)Cl)C(=O)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.